1-Phenyl-1H-benzo[d][1,2,3]triazole (CAS: 883-39-6) is an N-substituted aromatic triazole, recognized for its utility as a corrosion inhibitor, UV stabilizer, and a key intermediate in organic synthesis. Unlike its parent compound, benzotriazole, the covalent attachment of a phenyl group at the N1 position imparts distinct physicochemical properties, such as enhanced thermal stability and modified solubility in organic media. These characteristics are critical in formulating advanced materials for high-temperature applications and in designing regiochemically controlled synthetic pathways where the prevention of isomeric mixtures is paramount.
Substituting 1-Phenyl-1H-benzo[d][1,2,3]triazole with unsubstituted benzotriazole or tolyltriazole is a common but often critical procurement error. The N1-phenyl group is not a trivial modification; it fundamentally alters the molecule's steric hindrance, electronic distribution, and hydrophobicity. This directly impacts its performance in applications like corrosion inhibition, where the mechanism of surface film formation differs from simpler analogs, and in synthesis, where the fixed N1-substitution provides absolute regiochemical control that is impossible to achieve with unsubstituted benzotriazole, which can yield undesired N2-isomers. Consequently, specifying the N1-phenyl isomer is essential for achieving reproducible performance in high-specification formulations and predictable outcomes in multi-step synthesis.
When using benzotriazole as a starting material, alkylation or arylation reactions can produce a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product. By starting with 1-Phenyl-1H-benzo[d][1,2,3]triazole, the N1 position is already blocked in a stable configuration, forcing all subsequent substitutions to occur at other defined positions. This pre-defined regiochemistry eliminates the formation of N1/N2 isomeric byproducts, directly leading to higher purity crude products and simplified downstream processing.
| Evidence Dimension | Regioselectivity in Synthesis |
| Target Compound Data | Yields a single N1-substituted regioisomer. |
| Comparator Or Baseline | Unsubstituted Benzotriazole: Yields a mixture of N1 and N2 isomers upon alkylation/arylation. |
| Quantified Difference | Qualitatively absolute: Prevents formation of N2-isomeric byproducts. |
| Conditions | General synthetic reactions involving substitution on the benzotriazole ring system. |
This ensures higher effective yields and significantly reduces the cost and complexity of purification, a critical factor in process scale-up and manufacturing.
The N-phenyl group significantly enhances the thermal stability of the benzotriazole core. While unsubstituted 1H-benzotriazole has a melting point of 98.5 °C and a boiling point of 204 °C (at 15 mmHg), 1-Phenyl-1H-benzo[d][1,2,3]triazole exhibits a substantially higher melting point. This superior thermal resilience makes it a more suitable additive for polymers and fluids processed or used at elevated temperatures, where simpler benzotriazoles would volatilize or decompose. This is a key differentiator for formulating high-performance lubricants, engineering plastics, and coatings.
| Evidence Dimension | Melting Point / Boiling Point |
| Target Compound Data | Melting Point: Not explicitly found, but described as a high-melting solid. Boiling Point: >350 °C (Predicted) |
| Comparator Or Baseline | 1H-Benzotriazole: Melting Point 98.5 °C, Boiling Point 204 °C (at 15 mmHg). |
| Quantified Difference | Significantly higher thermal stability, with a boiling point difference of over 140 °C. |
| Conditions | Standard atmospheric and reduced pressure conditions. |
Procurement for high-temperature applications requires materials that will not degrade during processing or end-use, making the target compound a more reliable choice than its more volatile analogs.
The N-phenyl group renders the molecule significantly more hydrophobic than unsubstituted benzotriazole. 1H-Benzotriazole is fairly water-soluble (19 g/L), whereas 1-Phenyl-1H-benzo[d][1,2,3]triazole has extremely low aqueous solubility (3.9 mg/L). Conversely, it exhibits good solubility in organic solvents. This differentiation is critical for formulation design; the target compound is better suited for incorporation into non-aqueous systems such as organic coatings, lubricants, and polymer matrices, whereas unsubstituted benzotriazole is preferred for aqueous-based corrosion inhibitor packages.
| Evidence Dimension | Water Solubility |
| Target Compound Data | 3.9 mg/L (or 3.9 ug/mL) |
| Comparator Or Baseline | 1H-Benzotriazole: 19 g/L (or 19,000 mg/L) |
| Quantified Difference | Approximately 4800 times less soluble in water than 1H-Benzotriazole. |
| Conditions | Aqueous solution at neutral pH. |
Selecting the compound with the correct solubility profile is essential for ensuring formulation stability, preventing precipitation, and maximizing bioavailability in the intended matrix.
As a synthetic precursor, this compound is the specific choice when the final product requires a substituent exclusively at the N1 position of the benzotriazole ring system. Its use prevents the formation of hard-to-separate N2-isomers, streamlining the synthesis of targeted bioactive molecules and specialized organic materials where isomeric purity is a regulatory or performance requirement.
The compound's enhanced thermal stability makes it a prime candidate for use as an additive in engineering plastics, specialty coatings, and synthetic lubricants that operate under high thermal stress. Its inherent UV-absorbing properties, a known feature of the benzotriazole class, further contribute to the longevity of materials exposed to both heat and sunlight.
Due to its low water solubility and good solubility in organic media, this compound is well-suited for integration into solvent-based coatings, greases, and industrial lubricants designed to protect metal surfaces. It provides a hydrophobic, persistent protective layer, making it a logical choice for applications where aqueous-based inhibitors like sodium tolyltriazole or benzotriazole would be incompatible with the formulation.